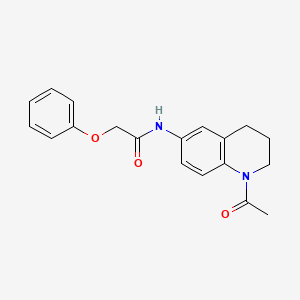

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide

CAS No.: 941960-00-5

Cat. No.: VC5830458

Molecular Formula: C19H20N2O3

Molecular Weight: 324.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941960-00-5 |

|---|---|

| Molecular Formula | C19H20N2O3 |

| Molecular Weight | 324.38 |

| IUPAC Name | N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-phenoxyacetamide |

| Standard InChI | InChI=1S/C19H20N2O3/c1-14(22)21-11-5-6-15-12-16(9-10-18(15)21)20-19(23)13-24-17-7-3-2-4-8-17/h2-4,7-10,12H,5-6,11,13H2,1H3,(H,20,23) |

| Standard InChI Key | OYESXOUTGVRNLT-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition

The compound’s IUPAC name, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-phenoxyacetamide, reflects its hybrid structure . Key features include:

-

A tetrahydroquinoline ring system with an acetyl group at the 1-position.

-

A phenoxyacetamide substituent at the 6-position.

-

A molecular weight of 324.4 g/mol, as confirmed by PubChem .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 324.38 g/mol | |

| CAS Registry Number | 941960-00-5 | |

| InChI Key | Computed as per PubChem |

Structural Features

The tetrahydroquinoline moiety introduces partial saturation in the heterocyclic ring, enhancing conformational flexibility compared to fully aromatic quinoline derivatives. The acetyl group at position 1 may influence metabolic stability, while the phenoxyacetamide side chain could modulate solubility and target binding . X-ray crystallography or NMR data for this specific compound are unavailable, but computational models suggest a planar acetamide group and a twisted phenoxy moiety .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide likely involves multi-step reactions, drawing from methodologies used for analogous tetrahydroquinoline derivatives . A plausible route includes:

-

Skraup Reaction: Formation of the tetrahydroquinoline core from a substituted aniline precursor, using acetone and iodine under acidic conditions .

-

N-Acetylation: Treatment with acetyl chloride in pyridine or dichloromethane to introduce the acetyl group .

-

Phenoxyacetamide Coupling: Reaction of the 6-amino intermediate with phenoxyacetyl chloride, mediated by coupling agents like HATU or TBTU .

Table 2: Representative Reaction Conditions

Purification and Characterization

Post-synthesis purification typically employs column chromatography or recrystallization. Purity assessment via HPLC or LC-MS is critical, given the compound’s potential use in pharmacological studies.

Biological Activities and Mechanistic Insights

Mechanistic Hypotheses

Molecular docking studies predict that the acetyl group stabilizes interactions with enzyme active sites, while the phenoxy moiety may engage in π-π stacking with aromatic residues. The compound’s moderate logP value (~3.5, estimated) suggests balanced lipophilicity for membrane permeability .

Comparative Analysis with Structural Analogues

Table 3: Comparison with Key Analogues

The absence of a sulfonyl or fluorine group in N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide may reduce off-target effects but limit potency against specific targets .

Research Gaps and Future Directions

-

In Vitro Profiling: Cytotoxicity, kinase inhibition, and antimicrobial assays.

-

ADMET Studies: Pharmacokinetic and toxicity profiling.

-

Structural Optimization: Introducing halogens or sulfonamides to enhance activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume